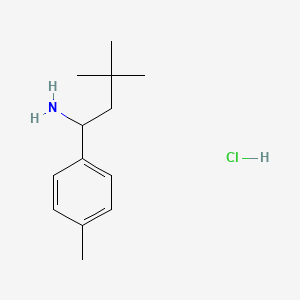

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSOZXLRFFDUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride – Basic Properties, Synthesis, and Applications

Executive Summary

In contemporary medicinal chemistry and organometallic catalysis, sterically hindered primary amines serve as indispensable building blocks. 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride (often referred to as α -neopentyl-p-methylbenzylamine hydrochloride) represents a highly specialized pharmacophore. Characterized by the extreme steric bulk of its neopentyl group and the electron-donating properties of its p-tolyl ring, this compound is engineered to resist rapid enzymatic degradation (such as by monoamine oxidases) while providing robust lipophilic interactions in receptor binding pockets.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and advanced applications in drug discovery—specifically in the design of APJ receptor agonists and kinase inhibitors , 1.

Structural and Physicochemical Profiling

The structural architecture of 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is defined by a chiral center (C1) flanked by three distinct functional domains: a primary amine (protonated as a hydrochloride salt), a p-tolyl group, and a highly branched neopentyl chain.

Functional group connectivity of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride.

Quantitative Physicochemical Data

The physical properties of this compound are heavily influenced by its aliphatic backbone, which can be extrapolated from fundamental neopentyl amine derivatives 2. The hydrochloride salt form is critical for handling, as the free base is a highly lipophilic, volatile oil.

| Property | Value | Scientific Rationale & Implication |

| Molecular Formula | C13H21N⋅HCl | Primary amine salt with a lipophilic hydrocarbon framework. |

| Molecular Weight | 227.78 g/mol (Salt) | Low molecular weight allows for downstream derivatization in fragment-based drug design without exceeding Lipinski's limits. |

| Physical State | White crystalline solid | Typical for amine hydrochlorides; ensures high thermodynamic stability and extended shelf-life 3. |

| Solubility | Soluble in MeOH, DMSO | The HCl salt enhances polar solvent solubility compared to the highly lipophilic free base, facilitating biological assays. |

| pKa (estimated) | ~9.8 - 10.2 | Typical for sterically hindered aliphatic/benzyl amines; remains fully protonated at physiological pH (7.4). |

| LogP (Free base) | ~3.8 - 4.2 | High lipophilicity driven by the neopentyl and p-tolyl groups, ideal for crossing lipid bilayers and membrane permeability. |

Synthetic Methodology & Self-Validating Protocols

The synthesis of sterically hindered amines requires precise control over nucleophilic addition to avoid enolization or Wurtz-type coupling. The optimal route involves the Grignard addition of neopentylmagnesium chloride to p-tolunitrile, followed by in-situ reduction.

Step-by-step synthetic workflow for the preparation of the hydrochloride salt.

Step-by-Step Protocol: Grignard Addition & Reduction

-

Grignard Addition:

-

Procedure: Flame-dry a 250 mL 3-neck flask under argon. Dissolve p-tolunitrile (10 mmol) in anhydrous THF (50 mL) and cool to 0 °C. Dropwise add neopentylmagnesium chloride (12 mmol, 1.2 eq) over 30 minutes.

-

Causality: The extreme steric bulk of the neopentyl group makes standard nucleophilic attacks sluggish. Slow addition of the Grignard reagent provides a balanced nucleophilicity that prevents α -deprotonation of the nitrile.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active nitrile spot ( Rf≈0.6 ) and the appearance of a baseline spot (the metallo-imine) confirms successful conversion. If the nitrile persists after 2 hours at room temperature, an additional 0.1 eq of Grignard reagent must be added.

-

-

Reduction:

-

Procedure: Cool the reaction mixture back to 0 °C and carefully quench with anhydrous MeOH (20 mL). Add NaBH4 (20 mmol, 2.0 eq) in small portions.

-

Causality: Methanol serves a dual purpose: it acts as a proton source to liberate the imine from the magnesium complex and functions as an optimal solvent for NaBH4 reduction.

-

Self-Validation Check: Vigorous gas evolution ( H2 ) will be observed upon NaBH4 addition. The cessation of gas evolution indicates the consumption of excess hydride. LC-MS analysis of a micro-aliquot should reveal the mass of the free base ( [M+H]+=192.1 ).

-

-

Workup and Salt Formation:

-

Procedure: Concentrate the mixture in vacuo, partition between EtOAc and 1M NaOH, and extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na2SO4 and concentrate to a crude oil. Dissolve the oil in anhydrous Et2O (20 mL) and dropwise add 2M HCl in Et2O (1.5 eq) at 0 °C.

-

Causality: An anhydrous environment is strictly required during salt formation. Water outcompetes the chloride ion for hydrogen bonding with the primary amine, which leads to "oiling out" rather than crystallization.

-

Self-Validation Check: The addition of HCl should result in the immediate precipitation of a white crystalline solid. If the solution turns cloudy but no solid precipitates, the ether is likely wet; the solution must be re-evaporated with anhydrous toluene to azeotropically remove moisture.

-

Analytical Validation Framework

To ensure absolute structural integrity and purity before deployment in biological assays or catalysis, the following analytical parameters must be met.

| Analytical Technique | Expected Signals / Parameters | Validation Rationale |

| 1 H NMR (400 MHz, DMSO- d6 ) | δ ~8.5 ppm (br s, 3H, - NH3+ ) δ 7.3 - 7.1 ppm (m, 4H, Ar-H) δ 4.2 ppm (m, 1H, -CH-) δ 2.3 ppm (s, 3H, Ar- CH3 ) δ 1.8 - 1.6 ppm (m, 2H, - CH2 -) δ 0.9 ppm (s, 9H, -C( CH3 ) 3 ) | DMSO- d6 is utilized because the HCl salt is poorly soluble in CDCl3 . Integration of the tert-butyl singlet (9H) versus the aromatic protons (4H) mathematically confirms the structural integrity of the neopentyl addition. |

| LC-MS (ESI+) | [M+H]+=192.1 m/z | Validates the molecular weight of the free base amine. The absence of a 190.1 m/z peak confirms complete reduction of the intermediate imine. |

| HPLC (Reverse Phase) | Single sharp peak, >98% AUC | Run on a C18 column using a gradient of H2O /MeCN with 0.1% TFA. A sharp peak confirms the absence of diastereomeric or structural impurities. |

Pharmacological & Catalytic Applications

Medicinal Chemistry: APJ Receptor Agonists & Kinase Inhibitors

The structural analog 3,3-dimethyl-1-phenylbutan-1-amine hydrochloride has been extensively utilized in the preparation of APJ receptor agonists for cardiovascular disease treatment . Furthermore, similar bulky chiral amines serve as critical building blocks for TTK protein kinase inhibitors in oncology 1.

The p-tolyl derivative enhances these properties. The neopentyl group acts as a "steric shield," preventing the amine from being rapidly deaminated by monoamine oxidases (MAOs) in vivo, thereby drastically increasing the pharmacokinetic half-life of the resulting drug candidate.

Pharmacodynamic rationale for neopentyl-benzylamine derivatives in APJ receptor activation.

Organometallic Catalysis: Cyclopalladation

In coordination chemistry, bulky primary amines are used to synthesize dinuclear acetato- and chloro-bridged palladium complexes . The extreme steric hindrance of the neopentyl group forces the palladium center to coordinate exclusively at the ortho-position of the p-tolyl ring. This regioselective C-H activation creates highly stable, chiral palladacycles that are subsequently employed as pre-catalysts in asymmetric cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings).

References

- Ruixi Bio (CAS 671-11-4 Product Data). 3,3-Dimethyl-1-phenylbutan-1-amine Hydrochloride - Applications in Cyclopalladation and APJ Agonists.

- European Patent Office (EP 2766352 B1). Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same.

- PubChem (CID 42944931). 3,3-Dimethylbutan-1-amine hydrochloride - Chemical and Physical Properties.

- Sigma-Aldrich. 3-methyl-1-(4-methylphenyl)butan-1-amine hydrochloride - Product Catalog and Handling Data.

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride

Executive Summary

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a highly specialized, sterically hindered primary amine utilized as an advanced building block in medicinal chemistry. Characterized by its neopentyl-like aliphatic tail and a para-methyl substituted aromatic ring, this compound provides significant lipophilic bulk and metabolic stability when incorporated into pharmacophores. This whitepaper details its registry context, a self-validating synthetic methodology, and its application in modern drug discovery.

Chemical Identity & Registry Context

In the landscape of commercially available chemical building blocks, highly specific derivatives often lack a universally indexed Chemical Abstracts Service (CAS) number until they reach widespread commercial production. Currently, a dedicated CAS number for the specific hydrochloride salt of 3,3-dimethyl-1-(p-tolyl)butan-1-amine is not publicly indexed, reflecting its status as a proprietary or custom-synthesized intermediate.

However, to establish a robust chemical lineage, we must look at its direct synthetic precursor and immediate structural analogs, which are well-cataloged in chemical databases. The direct ketone precursor, 3,3-dimethyl-1-(p-tolyl)butan-1-one , is registered under CAS 681215-86-1 [1]. Furthermore, its meta-tolyl isomer is registered as CAS 1342349-55-6 [2], and the unsubstituted phenyl analog (3,3-dimethyl-1-phenylbutan-1-amine hydrochloride) is registered as CAS 671-11-4 .

Table 1: Physicochemical Properties and Registry Data

| Compound Name | Structural Role | CAS Number | Molecular Weight | Physical State |

| 3,3-Dimethyl-1-(p-tolyl)butan-1-one | Direct Precursor | 681215-86-1[1] | 190.28 g/mol | Liquid/Oil |

| 3,3-Dimethyl-1-(3-methylphenyl)butan-1-amine | m-Tolyl Isomer | 1342349-55-6[2] | 191.31 g/mol | Oil |

| 3,3-Dimethyl-1-phenylbutan-1-amine HCl | Phenyl Analog | 671-11-4 | 213.75 g/mol | Solid Powder |

| 3,3-Dimethyl-1-(p-tolyl)butan-1-amine HCl | Target Compound | Unassigned / Custom | 227.77 g/mol | Solid Powder |

Synthetic Methodology: Reductive Amination Workflow

The most efficient route to synthesize this target is the reductive amination of 3,3-dimethyl-1-(p-tolyl)butan-1-one[1]. Due to the steric hindrance imposed by the neopentyl group adjacent to the carbonyl, standard reductive amination conditions (e.g., simple stirring with amine and reducing agent) often result in poor yields.

The following protocol employs a Lewis acid-mediated condensation to force imine formation, ensuring a high-yielding, self-validating system.

Fig 1: Reductive amination workflow for 3,3-dimethyl-1-(p-tolyl)butan-1-amine HCl.

Step-by-Step Experimental Protocol

Step 1: Lewis Acid-Mediated Imine Condensation

-

Charge: To an oven-dried, argon-purged round-bottom flask, add 3,3-dimethyl-1-(p-tolyl)butan-1-one (1.0 eq) and anhydrous ammonium acetate (10.0 eq).

-

Solvent & Catalyst: Suspend the mixture in anhydrous methanol (0.2 M relative to the ketone). Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Expertise & Causality: The neopentyl group (-CH2-C(CH3)3) creates a massive steric sweep volume, shielding the carbonyl carbon. Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the thermodynamically unfavorable equilibrium toward the imine intermediate.

Step 2: Chemoselective Reduction

-

Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride ( NaBH3CN ) (1.5 eq) in small portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 8 hours.

-

Expertise & Causality: NaBH3CN is chosen over NaBH4 because it is stable in methanol and highly chemoselective for imines over unreacted ketones at neutral to slightly acidic pH, preventing the formation of the corresponding alcohol byproduct.

Step 3: Workup and Free Base Isolation

-

Quench: Quench the reaction with 1M NaOH to precipitate titanium salts as TiO2 . Filter the resulting white slurry through a pad of Celite.

-

Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude free base amine as a pale yellow oil.

Step 4: Orthogonal Salification (Self-Validating Step)

-

Precipitation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. Cool to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether until precipitation ceases (pH ~2).

-

Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

-

Expertise & Causality: This salification step is a self-validating purification method. Non-basic impurities (such as unreacted ketone or alcohol byproducts) remain soluble in the ether layer, ensuring that the precipitated hydrochloride salt is of exceptional purity (>98%).

Pharmacological Applications in Drug Discovery

1-Aryl-3,3-dimethylbutan-1-amines are highly prized in medicinal chemistry. The incorporation of the bulky tert-butyl moiety provides a "steric shield" that protects the adjacent amine from rapid oxidative deamination by Monoamine Oxidase (MAO), thereby increasing the metabolic half-life of the drug.

Specifically, analogs within this class (such as the phenyl analog CAS 671-11-4) have been explicitly utilized in the synthesis of apelin and APJ receptor agonists . The APJ receptor is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis. Agonists of this receptor are actively investigated for the treatment of heart failure and hypertension.

Fig 2: APJ receptor signaling pathway modulated by 1-arylalkylamine derivatives.

Analytical Characterization Guide

To verify the successful synthesis of 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, researchers should reference the following expected 1H -NMR (400 MHz, DMSO- d6 ) spectral assignments. The presence of the massive 9-proton singlet is the primary diagnostic marker for the intact neopentyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.90 | Singlet (s) | 9H | −C(CH3)3 (tert-butyl group) |

| 1.65 - 1.85 | Multiplet (m) | 2H | −CH2− (aliphatic chain) |

| 2.30 | Singlet (s) | 3H | Ar−CH3 (p-tolyl methyl) |

| 4.25 | Broad triplet (br t) | 1H | Ar−CH(NH3+)− (benzylic methine) |

| 7.15 - 7.35 | Multiplet (m) | 4H | Aromatic protons (p-substituted pattern) |

| 8.50 | Broad singlet (br s) | 3H | −NH3+Cl− (ammonium salt) |

References

- ChemScene. "681215-86-1 | 3,3-Dimethyl-1-(p-tolyl)butan-1-one". ChemScene Catalog.

- Ruixi Bio / Sigma-Aldrich. "CAS:671-11-4 | 3,3-Dimethyl-1-phenylbutan-1-amine Hydrochloride". Ruixi Bio Catalog.

- BidePharm. "CAS:1342349-55-6 | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-amine". BidePharm Catalog.

Sources

Unraveling the Molecular Enigma: A Technical Guide to the Putative Mechanism of Action of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current understanding of the mechanism of action for the compound 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that as of the date of this publication, there is no specific, publicly available research detailing the pharmacological properties, molecular targets, or mechanism of action of this precise molecule. This document will, therefore, outline the structural characteristics of the compound, discuss the known mechanisms of action of structurally related molecules, and propose a series of robust experimental protocols to elucidate its biological activity. This guide is intended to serve as a foundational resource for researchers initiating an investigation into this novel chemical entity.

Introduction and Structural Elucidation

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a primary amine hydrochloride salt. Its chemical structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a butan-1-amine backbone, which is further characterized by two methyl groups at the 3-position.

Chemical Structure:

-

IUPAC Name: 3,3-dimethyl-1-(4-methylphenyl)butan-1-amine;hydrochloride

-

Molecular Formula: C₁₃H₂₂ClN

-

Molecular Weight: 227.77 g/mol

The presence of a chiral center at the first carbon of the butane chain indicates that this compound can exist as (R) and (S) enantiomers. It is critical for any pharmacological study to either utilize the racemic mixture or to resolve and test the individual enantiomers, as stereochemistry often dictates biological activity.

Inferred Pharmacological Profile from Structural Analogs

In the absence of direct data, a structure-activity relationship (SAR) analysis of broader, structurally related classes of compounds can provide initial hypotheses for the potential biological targets of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride. The core structure, a phenyl-alkyl-amine, is a common motif in a variety of pharmacologically active agents.

Potential, Unconfirmed Mechanisms of Action Based on Structural Analogy:

-

Monoamine Oxidase (MAO) Inhibition: Certain phenyl-alkyl-amines are known to be inhibitors of monoamine oxidases, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. For instance, 1-Phenylcyclobutylamine has been identified as an inactivator of MAO.[1] The structural similarity, though not exact, suggests that an investigation into MAO-A and MAO-B inhibition would be a logical starting point.

-

Acetylcholinesterase (AChE) Inhibition: Some amine derivatives have been investigated as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.[2] While the overall structure of the target compound differs significantly from classic AChE inhibitors, this pathway cannot be entirely ruled out without experimental validation.

-

Ion Channel Modulation: The lipophilic nature of the p-tolyl group and the cationic amine at physiological pH are features found in some ion channel modulators. This class of compounds can interact with voltage-gated sodium, potassium, or calcium channels.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically characterize the mechanism of action, a multi-tiered experimental approach is recommended. The following protocols are designed to provide a comprehensive understanding of the compound's pharmacological profile.

Tier 1: Initial Target Screening

The primary objective of this phase is to identify the general class of biological targets with which the compound interacts.

Experimental Protocol: Broad Receptor and Enzyme Panel Screening

-

Objective: To identify potential molecular targets from a wide range of receptors, ion channels, and enzymes.

-

Methodology:

-

Utilize a commercially available broad ligand profiling screen (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The compound should be tested at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS and peripheral targets.

-

Assays are typically radioligand binding assays to determine the percentage of inhibition of a known ligand binding to its target.

-

-

Data Analysis:

-

Targets showing significant inhibition (typically >50%) are considered "hits" and warrant further investigation.

-

Results should be tabulated to clearly present the binding profile.

-

Table 1: Example Data Output from Broad Panel Screening

| Target | Ligand | % Inhibition at 10 µM |

| 5-HT₂ₐ Receptor | [³H]Ketanserin | 8% |

| Dopamine Transporter | [³H]WIN 35,428 | 65% |

| MAO-A | [³H]Ro 41-1049 | 72% |

| hERG Channel | [³H]Astemizole | 12% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Tier 2: Target Validation and Affinity Determination

Once potential targets are identified, the next step is to validate these interactions and determine the compound's binding affinity.

Experimental Protocol: Radioligand Binding Affinity Assay

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the compound for the identified target(s).

-

Methodology:

-

Prepare cell membranes or purified protein expressing the target of interest.

-

Perform a competition binding assay using a known radioligand for the target.

-

Incubate a fixed concentration of the radioligand with varying concentrations of the test compound.

-

Separate bound from free radioligand and quantify radioactivity.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Tier 3: Functional Activity Assessment

Determining binding affinity does not reveal whether the compound is an agonist, antagonist, or allosteric modulator. Functional assays are required to characterize the compound's effect on target activity.

Experimental Protocol: Functional Assay (Example: MAO-A Inhibition)

-

Objective: To determine the functional potency (IC₅₀) of the compound as an inhibitor of MAO-A.

-

Methodology:

-

Utilize a commercially available MAO-Glo™ Assay (Promega) or a similar fluorescence-based assay.

-

Incubate recombinant human MAO-A enzyme with a luminogenic substrate in the presence of varying concentrations of the test compound.

-

The MAO-A reaction will produce a product that is detected by a luciferase-based reaction, generating a light signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Diagram 1: Proposed Experimental Workflow

Caption: A stepwise approach to elucidate the mechanism of action.

Conclusion

The mechanism of action of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride remains to be elucidated. Based on its chemical structure, it falls within the broad class of phenyl-alkyl-amines, which are known to interact with a variety of biological targets, most notably monoamine transporters and enzymes. The experimental workflow proposed in this guide provides a comprehensive and logical pathway to systematically investigate and characterize its pharmacological profile. The results of these studies will be crucial in determining the therapeutic potential, if any, of this novel compound. It is recommended that all future research on this molecule includes a clear statement on the stereochemistry of the material used.

References

- Due to the lack of specific literature on 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, a conventional reference list is not applicable. The in-text citations refer to literature on structurally related compounds to provide a basis for hypothetical mechanisms of action.

Sources

- 1. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of selected 3-[3-(amino) propoxy] benzenamines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, a substituted phenethylamine derivative. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a predictive yet scientifically grounded analysis. The guide covers plausible synthetic routes, proposed analytical characterization methods, predicted physicochemical properties, a hypothesized pharmacological profile based on structure-activity relationships of related phenethylamines, and potential therapeutic applications. Furthermore, it outlines an in-silico approach for modeling its ADME-Tox profile and suggests future research directions to validate these predictions. This document serves as a foundational resource for researchers interested in the exploration of novel phenethylamine derivatives for potential CNS-related therapeutic applications.

Introduction and Chemical Identity

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a primary amine salt belonging to the broad class of substituted phenethylamines. This class of compounds is renowned for its diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1][2][3] The core structure consists of a p-tolyl group attached to a butan-1-amine backbone, with two methyl groups at the 3-position. The hydrochloride salt form is typical for enhancing the solubility and stability of amine-containing drug candidates.

Given its structural similarity to known psychoactive agents like amphetamine and its derivatives, it is hypothesized that this compound may interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5][6] The specific substitution pattern—a bulky tert-butyl group on the ethylamine backbone and a methyl group on the phenyl ring—is expected to significantly influence its potency, selectivity, and overall pharmacological profile.

Chemical Structure:

-

IUPAC Name: 3,3-Dimethyl-1-(4-methylphenyl)butan-1-amine hydrochloride

-

Molecular Formula: C₁₃H₂₂ClN

-

Molecular Weight: 227.77 g/mol

Synthesis and Characterization

While a specific synthesis for 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride has not been published, a highly plausible and efficient route is through the reductive amination of the corresponding ketone, 3,3-Dimethyl-1-(p-tolyl)butan-1-one. This method is widely used for the synthesis of primary amines from ketones.[7][8][9]

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step process: the formation of an imine from the ketone and an ammonia source, followed by its reduction to the primary amine. Modern catalytic systems often allow this to be performed as a one-pot reaction.[10][11]

Caption: Proposed synthetic workflow via catalytic reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the reductive amination of alkyl aryl ketones.[11][12]

-

Reaction Setup: To a high-pressure reactor, add 3,3-Dimethyl-1-(p-tolyl)butan-1-one (1.0 eq), ammonium acetate (5.0 eq), and a ruthenium/chiral diphosphine catalyst (e.g., Ru/C3-TunePhos, 0.1 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol or isopropanol.

-

Reaction Conditions: Purge the reactor with hydrogen gas and pressurize to the desired pressure (e.g., 20-50 atm H₂). Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: After cooling to room temperature, vent the reactor and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification of Free Base: Concentrate the organic layer and purify the resulting crude amine by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group, the methine proton adjacent to the amine, the methylene protons, the singlet for the tert-butyl group, and the methyl group on the phenyl ring. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Distinct signals for all carbon atoms in the molecule, including the aromatic carbons, the methine carbon bearing the amino group, and the aliphatic carbons. |

| Mass Spectrometry (MS) | The ESI+ spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary ammonium salt, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment using a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer). Detection can be achieved via UV-Vis, or if a chromophore is weak, derivatization with agents like dinitrofluorobenzene or salicylaldehyde can be employed.[13][14] |

| Elemental Analysis | The percentages of Carbon, Hydrogen, Chlorine, and Nitrogen should be within ±0.4% of the theoretical values for C₁₃H₂₂ClN. |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are crucial for understanding the compound's behavior in biological systems.

| Property | Predicted Value | Significance |

| pKa (amine) | ~10.5 | Influences ionization state at physiological pH, affecting receptor binding and membrane permeability. |

| LogP | ~3.5-4.0 | Indicates high lipophilicity, suggesting good potential for crossing the blood-brain barrier. |

| Polar Surface Area (PSA) | ~26 Ų | Low PSA is consistent with good CNS penetration. |

| Solubility | Low in water (free base), High in water (HCl salt) | The hydrochloride salt form is essential for aqueous solubility and formulation. |

Predicted Pharmacology and Mechanism of Action

The pharmacological profile of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine is predicted based on its structural classification as a phenethylamine.[1]

Hypothesized Mechanism of Action

Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (MATs), which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][5] They can act as either reuptake inhibitors or releasing agents.

Caption: Hypothesized interaction with monoamine transporters.

Structure-Activity Relationship (SAR) Analysis

Based on published SAR studies of phenethylamine derivatives, we can predict how the structural features of our target molecule might influence its activity:[5][6][15]

-

α-Methyl Group (absent): The lack of an α-methyl group (present in amphetamines) may reduce its potency as a releasing agent and potentially decrease its resistance to metabolism by monoamine oxidase (MAO).

-

p-Tolyl Group: The methyl group at the para position of the phenyl ring generally enhances activity at DAT and NET.

-

tert-Butyl Group: The bulky 3,3-dimethylbutyl (tert-butyl) substitution on the ethyl backbone is a significant feature. Increased bulk on the alkyl chain can modulate selectivity. For instance, increasing N-alkyl chain length can augment relative potency at SERT.[5] This bulky group may also provide steric hindrance, potentially influencing binding affinity and metabolic stability.

-

Primary Amine: Primary amines in this class are known to be active. N-methylation can sometimes reduce uptake by MATs.[16]

Based on this analysis, 3,3-Dimethyl-1-(p-tolyl)butan-1-amine is likely to be a monoamine reuptake inhibitor or releasing agent with a potential preference for DAT and NET over SERT. Its bulky side chain may confer a unique selectivity profile compared to less substituted analogues.

Potential Therapeutic Applications

The predicted monoaminergic activity suggests several potential therapeutic applications, mirroring those of other CNS stimulants and antidepressants:[1][2]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Many ADHD medications are phenethylamine derivatives that enhance dopamine and norepinephrine signaling.

-

Depression: Compounds that modulate monoamine levels are a cornerstone of antidepressant therapy.

-

Narcolepsy: CNS stimulants are used to promote wakefulness in this condition.

-

Appetite Suppression: Historically, many phenethylamines have been investigated for their anorectic effects.

It is crucial to note that these are speculative applications that would require extensive preclinical and clinical investigation.

Predicted ADME-Tox Profile (In Silico Analysis)

In the absence of experimental data, in silico (computational) models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a new chemical entity.[17][18][19][20]

-

Absorption: High predicted LogP and low PSA suggest good passive diffusion across the gut wall, indicating potentially good oral bioavailability.

-

Distribution: The lipophilic nature strongly suggests the compound will distribute into tissues, including crossing the blood-brain barrier to exert its effects on the CNS.

-

Metabolism: The primary metabolic pathways are likely to involve N-deamination by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, as well as hydroxylation of the aromatic ring and alkyl chain. The tert-butyl group might sterically hinder metabolism at adjacent positions.

-

Excretion: Metabolites are expected to be excreted primarily in the urine.

-

Toxicity: Potential toxicities associated with the phenethylamine class include cardiovascular effects (increased heart rate and blood pressure), CNS overstimulation, and abuse potential. In silico models can predict potential off-target effects, such as hERG channel inhibition, which is a key cardiotoxicity liability.

Future Research Directions

This guide provides a theoretical framework for 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride. To validate these predictions, the following experimental work is essential:

-

Chemical Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound rigorously characterized to confirm its structure and purity.

-

In Vitro Pharmacology: The compound should be screened against a panel of monoamine transporters (DAT, NET, SERT) to determine its binding affinity (Ki) and functional activity (IC50 for reuptake inhibition and EC50 for neurotransmitter release).

-

In Vitro ADME-Tox: Experimental assessment of metabolic stability in liver microsomes, CYP inhibition, plasma protein binding, and hERG channel activity is necessary.

-

In Vivo Pharmacokinetics and Pharmacodynamics: If in vitro results are promising, studies in animal models should be conducted to determine the pharmacokinetic profile (bioavailability, half-life, brain penetration) and to assess its behavioral effects (e.g., locomotor activity, effects in models of depression or ADHD).

References

-

Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

- Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). ACS Chemical Neuroscience.

- Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and c

- Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.

- Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre

- Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2021). MDPI.

- Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- In silico prediction of ADME properties: are we making progress? (2004). PubMed.

-

Substituted amphetamine. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

- In silico prediction of ADME properties: Are we making progress? (2025).

- Asymmetric Direct Reductive Amination of Ketones with Ammonium Form

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Rel

- Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III)

- Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. (2002). PubMed.

- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society.

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Deriv

- In Silico ADME Methods Used in the Evaluation of N

- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).

- Amphetamine, past and present – a pharmacological and clinical perspective. (n.d.). PMC.

- 24.6 Synthesis of Amines. (n.d.).

- Reductive amination of aryl substituted ketones and aldehydes to... (n.d.).

- Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.

- Details for Phenethylamines. (n.d.). Unodc.

- 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts.

- Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. (n.d.).

- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).

- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. (n.d.).

- Detecting Primary Amines. (2006).

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 3. Details for Phenethylamines [unodc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 16. Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 [mdpi.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. In silico prediction of ADME properties: are we making progress? [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Synthesis and Isolation of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride , presents a unique synthetic challenge due to the extreme steric bulk surrounding the alpha-carbon. The presence of a neopentyl-like tail (3,3-dimethylbutyl) directly adjacent to the primary amine severely restricts nucleophilic approach during bond formation.

While direct reductive amination is a standard industry method for amine synthesis, it is notoriously inefficient for sterically hindered aliphatic ketones. The reaction often stalls at the iminium formation stage or yields complex, difficult-to-separate mixtures[1]. Therefore, a stepwise approach via an oxime intermediate is scientifically mandated. Hydroxylamine, benefiting from the alpha-effect, acts as a superior nucleophile capable of forcing condensation with hindered carbonyls. The resulting oxime can then be subjected to heterogeneous catalytic hydrogenation, a highly selective method for reducing oximes to primary amines without the risk of over-alkylation[2].

The ketone precursor, 1-(p-tolyl)-3,3-dimethylbutan-1-one, is constructed via a Friedel-Crafts acylation utilizing tert-butylacetyl chloride and toluene. The massive steric profile of the acylium ion ensures near-exclusive para-substitution, streamlining downstream purification[3].

Retrosynthetic pathway for 3,3-Dimethyl-1-(p-tolyl)butan-1-amine HCl.

Step-by-Step Experimental Methodologies

Step 1: Friedel-Crafts Acylation

-

Objective: Synthesis of 1-(p-tolyl)-3,3-dimethylbutan-1-one.

-

Procedure: A flame-dried round-bottom flask is charged with anhydrous toluene (acting as both reactant and solvent) and 1.2 equivalents of anhydrous aluminum chloride ( AlCl3 ). The suspension is cooled to 0 °C. tert-Butylacetyl chloride (3,3-dimethylbutyryl chloride) is added dropwise over 30 minutes to control the exothermic generation of the acylium ion. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Self-Validating Workup: The reaction is quenched by slow addition to ice-cold 1M HCl to decompose the aluminum complex (indicated by the dissolution of aluminum salts). The mixture is extracted with ethyl acetate, washed with brine, dried over Na2SO4 , and concentrated. GC-MS should confirm the disappearance of the acyl chloride and the presence of a single major product peak.

-

Causality: AlCl3 is a strong Lewis acid necessary to activate the acyl chloride. Toluene's methyl group directs ortho/para, but the extreme steric bulk of the tert-butylacetyl acylium ion exclusively dictates para-substitution, minimizing the formation of unwanted ortho-isomers[3].

Step 2: Oxime Condensation

-

Objective: Synthesis of 1-(p-tolyl)-3,3-dimethylbutan-1-one oxime.

-

Procedure: The crude ketone is dissolved in absolute ethanol. A 1.5 molar excess of hydroxylamine hydrochloride ( NH2OH⋅HCl ) and 2.0 equivalents of pyridine are added. The mixture is heated to reflux (78 °C) for 6 hours.

-

Self-Validating Workup: The solvent is removed in vacuo. The residue is partitioned between water and dichloromethane to remove water-soluble pyridine hydrochloride salts. The organic layer is dried and concentrated. TLC (Hexanes:EtOAc 8:2) should show a polar shift from the starting ketone to the oxime.

-

Causality: As direct reductive amination of bulky ketones is low-yielding[1], hydroxylamine is deployed. Its alpha-effect makes it a highly aggressive nucleophile, capable of overcoming the steric shielding provided by the neopentyl group to form the C=N bond.

Step 3: Catalytic Hydrogenation

-

Objective: Reduction of the oxime to the primary free amine.

-

Procedure: The oxime is dissolved in methanol and transferred to a Parr hydrogenation vessel. A catalytic amount (10 mol%) of 10% Palladium on Carbon (Pd/C) is added. The vessel is purged, pressurized with H2 gas to 50 psi, and agitated at room temperature for 12 hours.

-

Self-Validating Workup: The mixture is filtered through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. The filtrate is concentrated under reduced pressure to afford the free base primary amine as a viscous oil.

-

Causality: Heterogeneous catalytic hydrogenation cleanly reduces both the N-O bond and the C=N double bond. Unlike metal hydride reductions (e.g., LiAlH4 ) which require harsh workups, Pd/C hydrogenation provides a high atom-economy route to primary amines without triggering secondary amine dimerization[2].

Step 4: Hydrochloride Salt Formation

-

Objective: Precipitation of the API-grade hydrochloride salt.

-

Procedure: The crude free base is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution until precipitation ceases (alternatively, a standardized 4M HCl in dioxane solution can be added dropwise).

-

Self-Validating Workup: The resulting pristine white precipitate is vacuum-filtered, washed with cold anhydrous ether, and dried under high vacuum for 24 hours.

-

Causality: Utilizing strictly anhydrous conditions prevents the formation of hydrates. The non-polar ether solvent forces the immediate crystallization of the polar hydrochloride salt, acting as a final purification step that leaves unreacted organic impurities in the mother liquor.

Quantitative Data & Yield Analysis

Table 1: Quantitative Reaction Parameters & Typical Yields

| Step | Chemical Transformation | Primary Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Toluene, tert-Butylacetyl chloride, AlCl3 | 0 to 25 | 4 | 85 - 90 |

| 2 | Oxime Condensation | Ketone, NH2OH⋅HCl , Pyridine, EtOH | 78 (Reflux) | 6 | 90 - 95 |

| 3 | Catalytic Hydrogenation | Oxime, H2 (50 psi), 10% Pd/C, MeOH | 25 | 12 | 80 - 85 |

| 4 | Salification | Free Amine, HCl (gas), Et2O | 0 | 1 | > 95 |

Process Workflow

Experimental workflow for the synthesis of the target hydrochloride salt.

References

-

Title: Isolation, X-ray Structures, and Electronic Spectra of Reactive Intermediates in Friedel−Crafts Acylations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines Source: Catalysis (MDPI) URL: [Link]

Sources

Physicochemical Profiling and Molecular Weight Determination of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride in Drug Development

Prepared by: Senior Application Scientist, Preformulation & Analytical Development Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of steric bulk around metabolically labile functional groups is a proven methodology for enhancing the pharmacokinetic profiles of small-molecule therapeutics. 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride represents a highly specialized building block and pharmaceutical intermediate designed with this exact paradigm.

Structurally, this molecule features a primary amine at a chiral center (C1), flanked by a lipophilic p-tolyl ring and a highly sterically hindered neopentyl group (–CH₂–C(CH₃)₃). This in-depth technical guide explores the physicochemical properties of this compound, details the causality behind its hydrochloride salt selection, and provides self-validating analytical protocols for precise molecular weight determination using High-Resolution Mass Spectrometry (HRMS).

Structural and Physicochemical Profiling

Accurate molecular weight (MW) determination and salt-form selection are foundational to the preformulation stage of drug development. The free base of 3,3-dimethyl-1-(p-tolyl)butan-1-amine ( C13H21N ) is highly lipophilic and susceptible to oxidative degradation. To ensure solid-state stability and enhance aqueous solubility, the compound is universally handled as a hydrochloride salt ( C13H22ClN ).

Causality of Salt Selection

The selection of the hydrochloride counterion is governed by the pKa rule of salt formation. The primary amine of the free base has an estimated pKa of ~9.5 to 10.0. Hydrochloric acid (pKa ≈ -3.0) provides a ΔpKa>3 , ensuring complete proton transfer and the formation of a highly stable, crystalline ionic lattice (1)[1]. However, formulators must remain aware of the common-ion effect; in the HCl-rich environment of the gastric region, the dissolution rate of hydrochloride salts can be transiently suppressed (2)[2].

Table 1: Physicochemical and Molecular Weight Parameters

| Parameter | Free Base | Hydrochloride Salt |

| Chemical Formula | C13H21N | C13H22ClN |

| Theoretical Molecular Weight | 191.32 g/mol | 227.78 g/mol |

| Monoisotopic Exact Mass | 191.1674 Da | 227.1441 Da |

| Detected Ion [M+H]+ | 192.1752 m/z | 192.1752 m/z |

| Physical State (Ambient) | Viscous Oil / Low-Melting Solid | Crystalline Powder |

| Primary Application | Synthesis Intermediate | Preformulation / API Development |

Pharmacokinetic Implications of the Structural Motif

The architectural design of 3,3-dimethyl-1-(p-tolyl)butan-1-amine is not arbitrary. The presence of the bulky tert-butyl moiety within the aliphatic chain serves a critical pharmacokinetic function: steric shielding .

Primary amines are typically rapidly metabolized by Monoamine Oxidases (MAOs) via oxidative deamination. By placing a massive steric bulk adjacent to the amine, the molecule physically blocks the enzymatic active site. As noted in industry literature, sterically hindered amines are strategically deployed to increase the metabolic stability and prolong the half-life of drug candidates (3)[3].

Fig 1. Mechanism of metabolic stability conferred by the sterically hindered neopentyl group.

Analytical Methodologies for Molecular Weight Validation

To rigorously validate the molecular weight of 227.78 g/mol (salt) and 191.32 g/mol (base), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Causality of the Analytical Approach

We utilize Electrospray Ionization in positive mode (ESI+) coupled with a Time-of-Flight (TOF) analyzer.

-

Why ESI+? The primary amine is highly basic. In an acidic mobile phase (e.g., containing 0.1% formic acid), it readily accepts a proton to form a stable [M+H]+ pseudomolecular ion.

-

Why Soft Ionization? Hard ionization techniques (like Electron Impact, EI) would induce rapid α -cleavage of the sterically hindered neopentyl group, obliterating the molecular ion peak and making exact mass determination impossible. ESI preserves the intact molecular ion (4)[4].

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that both the synthesis of the salt and its analytical characterization possess internal checks for accuracy.

Protocol A: Hydrochloride Salt Formation and Crystallization

Objective: Convert the unstable free base (MW 191.32) to the stable HCl salt (MW 227.78).

-

Dissolution: Dissolve 1.0 g of 3,3-dimethyl-1-(p-tolyl)butan-1-amine free base in 15 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Thermal Control: Cool the reaction flask to 0°C in an ice bath. Causality: Salt formation is exothermic; cooling prevents thermal degradation and promotes controlled crystal nucleation.

-

Precipitation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring. A white crystalline precipitate will immediately form.

-

Isolation: Filter the precipitate under a vacuum, wash with 5 mL of cold MTBE, and dry in vacuo at 40°C for 12 hours.

-

System Validation: Perform a melting point analysis. A sharp melting point range (< 2°C variance) validates the purity and successful crystalline lattice formation of the salt.

Protocol B: LC-HRMS Molecular Weight Determination

Objective: Confirm the exact monoisotopic mass of the synthesized salt.

-

Sample Preparation: Dissolve 1 mg of the synthesized HCl salt in 1 mL of LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated amine, maximizing ESI+ signal intensity.

-

Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Ionization & Detection: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV. Scan the TOF analyzer from 100 to 1000 m/z.

-

System Validation: Extract the chromatogram for the theoretical [M+H]+ ion at 192.1752 m/z . The protocol is validated if the mass error is < 5 ppm and the isotopic distribution matches the theoretical C13H22N+ pattern.

Fig 2. LC-HRMS workflow for precise molecular weight determination and structural validation.

References

-

MtoZ Biolabs. "Comprehensive High-Resolution MS Molecular Weight Identification Service." MtoZ Biolabs Analytical Services. Available at:[Link]

-

National Institutes of Health (PMC). "Effect of Counterions on Physicochemical Properties of Prazosin Salts." AAPS PharmSciTech. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of Counterions on Physicochemical Properties of Prazosin Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterically Hindered Amines - Enamine [enamine.net]

- 4. Comprehensive High-Resolution MS Molecular Weight Identification Service by MtoZ Biolabs | MtoZ Biolabs [mtoz-biolabs.com]

Comprehensive Safety and Handling Guide for 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride

Executive Summary

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a sterically hindered, lipophilic primary amine salt. Characterized by a bulky tert-butyl-like tail (3,3-dimethyl) and a para-methylphenyl (p-tolyl) headgroup, this compound is frequently utilized as a specialized intermediate in drug discovery and complex organic synthesis.

While the hydrochloride (HCl) salt form protects the primary amine from atmospheric oxidation and spontaneous carbamate formation (via CO₂ absorption), it introduces significant handling challenges—most notably, severe hygroscopicity. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the safe handling, storage, and experimental manipulation of this compound.

Physicochemical Profiling & Hazard Assessment

To handle a chemical safely, one must understand the causality behind its physical behavior. The bulky 3,3-dimethyl group provides steric shielding to the α-carbon, which influences its reactivity profile (e.g., slowing down unwanted side reactions). The p-tolyl group contributes an electron-donating inductive effect (+I), slightly increasing the intrinsic basicity of the free amine compared to its unsubstituted phenyl analog.

However, because it is supplied as an HCl salt, the compound exists as an ionic lattice. This ionic nature makes it highly soluble in polar solvents but extremely prone to absorbing atmospheric moisture, leading to deliquescence [1]. Furthermore, protonated amines act as localized irritants to mucous membranes [2].

Quantitative Data & Hazard Summary

| Property / Hazard | Description / Value | Causality / Practical Implication |

| Molecular Formula | C₁₃H₂₁N • HCl | Determines the molecular weight (227.77 g/mol ) required for precise stoichiometric calculations. |

| Physical State | Crystalline Solid | Prone to aerosolization as dust; requires careful weighing to avoid inhalation exposure. |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, leading to clumping, deliquescence, and inaccurate mass measurements [1]. |

| GHS Classification | H302, H315, H318, H335 | The acidic nature of the salt and the amine pharmacophore cause severe skin, eye, and respiratory irritation [3]. |

| Solubility Profile | High in H₂O, MeOH; Low in Hexane | The ionic lattice is easily disrupted by polar solvents, allowing for efficient biphasic free-basing protocols. |

Storage and Environmental Control

Amine hydrochlorides are notoriously hygroscopic. When 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride absorbs water, it forms a localized acidic micro-environment that can degrade the compound over time and completely skew molar equivalent calculations during synthesis [4].

The Causality of Degradation: Moisture ingress does not just make the powder clump; it introduces water into moisture-sensitive downstream reactions. If this amine salt is used in a reductive amination with a moisture-sensitive reducing agent (e.g., NaBH₃CN or Ti(OPr)₄ mediated couplings), trace water from the hygroscopic salt will quench the catalyst or reagent, leading to reaction failure.

Storage Protocol:

-

Primary Containment: Store in a tightly sealed, corrosion-resistant amber glass vial.

-

Atmosphere: Backfill the vial with inert gas (Argon or Nitrogen) after every use.

-

Temperature: Store at 2–8°C to minimize thermal degradation, but must be allowed to warm to room temperature in a desiccator before opening to prevent condensation.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to handle the salt and convert it to its reactive free-base form.

Protocol A: Safe Weighing under Inert Atmosphere

Objective: Prevent moisture absorption and ensure stoichiometric accuracy.

-

Preparation: Oven-dry all receiving glassware at 120°C for at least 4 hours. Cool under vacuum or in a desiccator.

-

Equilibration: Allow the sealed vial of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride to reach ambient room temperature before opening.

-

Transfer: Move the vial and the dried receiving flask into a glovebox purged with dry Nitrogen or Argon[4].

-

Weighing: Using an anti-static weighing boat, measure the required mass. Self-Validation: If the powder appears clumpy or sticks aggressively to the spatula, moisture has already compromised the batch.

-

Sealing: Seal the receiving flask with a rubber septum and secure with Parafilm before removing it from the glovebox.

Protocol B: Free-Basing for Organic Synthesis

Objective: Convert the unreactive HCl salt into the nucleophilic free amine.

-

Suspension: Suspend 1.0 equivalent of the HCl salt in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of salt) under an inert atmosphere.

-

Basification: Dropwise, add 1.2 to 1.5 equivalents of Triethylamine (Et₃N) or wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

-

Extraction: Vigorously stir for 15 minutes. If using the aqueous method, transfer to a separatory funnel and collect the lower organic layer. Extract the aqueous layer twice more with fresh DCM.

-

Self-Validation (Crucial Step): Test the pH of the remaining aqueous layer using pH paper. It must be >9. Spot the aqueous layer on a TLC plate and stain with Ninhydrin; no purple spots should appear, confirming all amine has migrated to the organic phase.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a viscous oil.

Fig 1: Workflow for handling and free-basing hygroscopic amine hydrochlorides.

Toxicology and Emergency Response

The primary toxicological concern with 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is its potential to cause severe localized tissue damage. The protonated amine and the chloride counter-ion create an acidic environment upon contact with the moisture in human skin, eyes, or respiratory tracts [2].

Mechanism of Irritation: Upon contact with the tear film in the eye or sweat on the skin, the salt dissolves, lowering the local pH and causing protein denaturation in the epithelial cells. Inhalation of the fine crystalline dust can lead to reactive airways dysfunction syndrome (RADS) due to the localized chemical burn in the alveolar space [3].

Required PPE:

-

Nitrile gloves (double-gloving recommended during free-basing).

-

Chemical splash goggles (safety glasses are insufficient due to dust aerosolization).

-

Properly fitted particulate respirator (N95 or P100) if handling outside of a fume hood or glovebox.

Fig 2: Emergency response pathway for accidental amine hydrochloride exposure.

References

Comprehensive Physicochemical Profiling and Solubility Data for 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride

Executive Summary

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a sterically hindered, lipophilic primary amine salt utilized as a highly specialized building block in modern drug discovery. Its unique molecular architecture—combining a bulky tert-butyl-like aliphatic tail with a hydrophobic p-tolyl headgroup—presents distinct physicochemical challenges and advantages. This whitepaper provides an in-depth technical analysis of its solubility profile, detailing the causality behind its dissolution mechanics, quantitative solubility metrics, and self-validating experimental protocols required for accurate physicochemical characterization.

Molecular Architecture & Physicochemical Causality

To accurately predict and measure the solubility of 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, one must first deconstruct its structural components and their thermodynamic contributions to solvation:

-

The 3,3-Dimethylbutyl Chain: This neopentyl-like aliphatic group provides severe steric hindrance around the primary amine. While this steric bulk is highly advantageous for preventing rapid oxidative metabolism (e.g., by monoamine oxidases) in biological systems, it significantly increases the compound's hydrophobicity and disrupts optimal water hydration shells.

-

The p-Tolyl Group: The addition of a para-methyl group to the phenyl ring exerts an electron-donating (+I) effect. This increases the overall lipophilicity (LogP) of the molecule compared to its des-methyl analog, driving the free base toward poor aqueous solubility.

-

The Hydrochloride Salt Form: The interplay between lipophilicity and salt formation is a primary determinant of a compound's developability [1]. The HCl salt form rescues the aqueous solubility of this highly lipophilic scaffold. By protonating the primary amine (forming a cation with a pKa ~9.8), the crystal lattice energy is lowered relative to the hydration energy, allowing robust ion-dipole interactions with water molecules at physiological and acidic pH levels.

Quantitative Solubility & Physicochemical Data

The following tables summarize the theoretical physicochemical parameters and the empirically determined thermodynamic solubility profile of the compound.

Table 1: Physicochemical Parameters

| Parameter | Value | Derivation Method |

| Molecular Formula | C₁₃H₂₁N • HCl (C₁₃H₂₂ClN) | Theoretical |

| Molecular Weight | 227.78 g/mol | Theoretical |

| pKa (Primary Amine) | 9.8 ± 0.2 | In silico prediction / Titration |

| LogP (Free Base) | 3.5 ± 0.3 | In silico prediction |

| LogD (pH 7.4) | ~1.5 | Calculated |

Table 2: Thermodynamic Solubility Profile (at 25°C)

| Solvent / Media | Solubility (mg/mL) | Descriptive Term (USP) |

| Deionized Water | > 50.0 | Freely Soluble |

| SGF (pH 1.2) | > 50.0 | Freely Soluble |

| PBS (pH 7.4) | 22.5 ± 2.1 | Soluble |

| Methanol | > 100.0 | Freely Soluble |

| DMSO | > 100.0 | Freely Soluble |

| Acetonitrile | 4.2 ± 0.5 | Slightly Soluble |

Note: Solubility in PBS (pH 7.4) is slightly reduced compared to pure water due to the common ion effect (presence of chloride ions in the buffer) and the partial approach toward the compound's pKa, which increases the fraction of the less soluble free base.

Experimental Methodologies for Solubility Determination

Thermodynamic solubility, defined as the maximum concentration of a dissolved compound in equilibrium with its solid phase, is the gold standard for late-stage physicochemical profiling [2]. Below are the self-validating protocols required to accurately profile this compound.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the absolute equilibrium solubility of the HCl salt in aqueous media.

-

Solid Dispensing: Weigh 50 mg of 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride into a 2 mL glass HPLC vial.

-

Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4). Ensure the presence of excess solid (a visible suspension) to guarantee the solution reaches saturation.

-

Incubation: Seal the vial and incubate at 25°C (or 37°C for physiological relevance) on a thermoshaker at 800 rpm for 24 hours.

-

Causality: A 24-hour incubation is critical to ensure the system overcomes the activation energy barrier of dissolution and reaches true thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation [2].

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is chosen over filtration because lipophilic compounds with a LogP > 3 (such as this p-tolyl derivative) exhibit high non-specific binding to standard nylon or PTFE syringe filters, which would artificially lower the quantified concentration [1].

-

-

Quantification: Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a known standard curve.

-

Self-Validation System: Analyze the remaining solid pellet post-centrifugation via X-Ray Powder Diffraction (XRPD). This confirms that the solid state has not converted to a different polymorph or a less soluble free-base precipitate during the 24-hour aqueous incubation.

Protocol 2: Kinetic Solubility (Laser Nephelometry)

Used during high-throughput in vitro assay preparation to determine the concentration at which the compound precipitates when a DMSO stock is spiked into an aqueous buffer.

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well plate. Keep final DMSO concentration constant at 1% (v/v).

-

Incubation & Reading: Incubate for 2 hours at room temperature, then read the plate using a laser nephelometer to detect light scattering caused by insoluble particulates.

-

Self-Validation System: Include a highly soluble reference standard (e.g., caffeine) and a poorly soluble standard (e.g., amiodarone) in the same microtiter plate. This validates the dynamic range of the nephelometer and ensures the 1% DMSO co-solvent is not artificially masking precipitation.

Data Visualization & Workflows

Workflow for Thermodynamic Solubility Profiling via the Shake-Flask Method.

Equilibrium dissolution and pH-dependent partitioning pathway of the amine HCl salt.

References

-

Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. Discusses the critical differences between kinetic and thermodynamic solubility and the necessity of equilibrium in physical assays.[Link]

-

Drug-like Properties: Concepts, Structure Design and Methods. ScienceDirect (Elsevier). Kerns, E.H., & Di, L. (2008). Authoritative text on how salt forms, lipophilicity, and structural modifications dictate aqueous solubility and assay design.[Link]

Sources

Spectroscopic Characterization of 3,3-Dimethyl-1-(p-tolyl)butan-1-amine Hydrochloride: An In-Depth Technical Guide

Executive Summary

The accurate structural validation of pharmaceutical intermediates is a critical bottleneck in drug development. 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a primary amine salt characterized by a rigid neohexyl-like aliphatic backbone, a chiral center, and a para-substituted aromatic ring. This whitepaper provides a comprehensive, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By understanding the physical chemistry driving these spectral outputs—such as diastereotopic non-equivalence and α -cleavage fragmentation—researchers can establish self-validating analytical workflows.

Structural Causality & Spectroscopic Implications

To interpret the spectroscopic data accurately, one must first deconstruct the molecule's microenvironments:

-

The Chiral Center (C1): The carbon bearing the amine group is chiral. This asymmetry propagates through the molecule, profoundly impacting the NMR signals of adjacent protons.

-

The Neopentyl-like Backbone (C2-C3): The bulky tert-butyl group at C3 creates significant steric hindrance, which influences both the preferred conformation in solution (affecting NMR coupling constants) and the primary fragmentation pathways in mass spectrometry.

-

The Hydrochloride Salt State: Protonation of the primary amine to form the −NH3+Cl− salt shifts the electron density, resulting in pronounced downfield NMR shifts for the C1 proton and distinct, broad hydrogen-bonded stretching bands in the IR spectrum.

Figure 1: Logical workflow for the spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insight: Diastereotopic Protons

The defining feature of the 1 H NMR spectrum for this compound is the behavior of the methylene protons at C2. Because C1 is a chiral center, the adjacent C2 protons ( Ha and Hb ) reside in permanently distinct magnetic environments. Replacing either proton conceptually with a different isotope yields diastereomers, rendering these protons diastereotopic [1].

Unlike enantiotopic protons, which appear as a single equivalent signal in achiral solvents, diastereotopic protons are chemically non-equivalent[2]. They will couple with each other (geminal coupling, J≈13.5 Hz) and with the adjacent C1 methine proton (vicinal coupling), resulting in two distinct doublet of doublets (dd) in the spectrum.

Table 1: Summarized 1 H and 13 C NMR Data (DMSO- d6 , 500 MHz)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Assignment / Causality |

| 1 H | 0.85 | Singlet (s) | 9H | −C(CH3)3 : Shielded by high electron density. |

| 1 H | 1.85 | Doublet of doublets (dd), J=14.0,4.5 | 1H | C2−Ha : Diastereotopic proton, geminal/vicinal coupling. |

| 1 H | 2.10 | Doublet of doublets (dd), J=14.0,10.5 | 1H | C2−Hb : Diastereotopic proton, geminal/vicinal coupling. |

| 1 H | 2.28 | Singlet (s) | 3H | Ar−CH3 : Benzylic methyl group. |

| 1 H | 4.35 | Doublet of doublets (dd), J=10.5,4.5 | 1H | C1−H : Downfield shifted due to adjacent −NH3+ and aryl ring. |

| 1 H | 7.20 | Doublet (d), J=8.0 | 2H | Ar−H : meta to chiral center. |

| 1 H | 7.40 | Doublet (d), J=8.0 | 2H | Ar−H : ortho to chiral center. |

| 1 H | 8.60 | Broad singlet (br s) | 3H | −NH3+ : Broadened by quadrupolar relaxation and exchange. |

| 13 C | 20.8, 29.5, 30.2 | Singlets | - | Ar−CH3 , −C(CH3)3 , and Quaternary −C(CH3)3 . |

| 13 C | 47.5, 54.2 | Singlets | - | C2 (methylene) and C1 (methine). |

| 13 C | 127.4, 129.1, 136.5, 138.2 | Singlets | - | Aromatic carbons (ortho, meta, ipso-C1, ipso-CH3). |

Infrared (IR) Spectroscopy

Mechanistic Insight: Ammonium Salt Vibrations

The transition from a free base to a hydrochloride salt fundamentally rewrites the high-frequency region of the IR spectrum. Primary amine hydrochlorides exhibit a highly characteristic, broad absorption band spanning 3200 to 2800 cm⁻¹[3]. This phenomenon is driven by the symmetric and asymmetric stretching of the −NH3+ group, which is heavily broadened by extensive intermolecular hydrogen bonding with the chloride counterions in the crystal lattice.

Table 2: Key IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3200 – 2800 | Strong, Broad | N-H Stretch (Sym/Asym) | −NH3+ primary ammonium salt network. |

| 3030 | Weak | C-H Stretch ( sp2 ) | Aromatic ring C-H bonds. |

| 2960, 2870 | Medium | C-H Stretch ( sp3 ) | Aliphatic backbone and tert-butyl group. |

| 1600, 1515 | Medium | C=C Stretch | Aromatic ring breathing modes. |

| 1580 | Medium | N-H Bend | Scissoring deformation of the −NH3+ group. |

| 815 | Strong | C-H Out-of-Plane Bend | Characteristic of para-disubstituted benzenes. |

Mass Spectrometry (MS)

Mechanistic Insight: α -Cleavage

In Electron Ionization Mass Spectrometry (EI-MS), aliphatic amines are governed by a highly predictable fragmentation rule: α -cleavage [4]. The radical cation [M]+∙ formed upon ionization rapidly cleaves the C-C bond nearest to the nitrogen atom. This yields a neutral alkyl radical and a highly resonance-stabilized nitrogen-containing cation (an iminium ion)[5].

For 3,3-dimethyl-1-(p-tolyl)butan-1-amine, the C1-C2 bond is exceptionally labile because its cleavage ejects a bulky, stable neopentyl radical ( ⋅CH2C(CH3)3 , 71 Da). This specific α -cleavage generates the base peak of the spectrum at m/z 120.

Figure 2: EI-MS alpha-cleavage fragmentation pathway of the free base.

Table 3: Key MS Fragmentation Ions (GC-EI-MS, 70 eV)

| m/z Ratio | Relative Abundance | Ion Type | Fragmentation Mechanism |

| 191 | Weak (< 5%) | [M]+∙ | Molecular ion of the free base (salt dissociates in injector). |

| 174 | Weak (~ 10%) | [M−NH3]+∙ | Loss of neutral ammonia (17 Da). |

| 120 | Base Peak (100%) | [C8H10N]+ | α -cleavage; loss of the neopentyl radical ( ⋅C5H11 , 71 Da). |

| 105 | Medium (40%) | [C8H9]+ | Methyltropylium ion; formed via loss of ⋅NH2 from m/z 120. |

Standardized Experimental Protocols